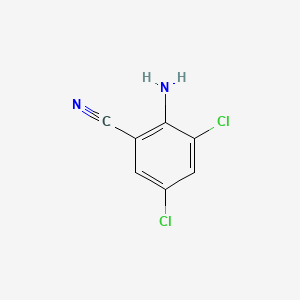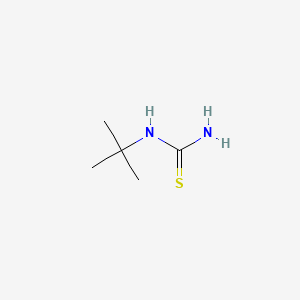![molecular formula C18H12N2O2 B1269203 2-(4-アミノフェニル)-ベンゾ[de]イソキノリン-1,3-ジオン CAS No. 25287-05-2](/img/structure/B1269203.png)
2-(4-アミノフェニル)-ベンゾ[de]イソキノリン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C18H12N2O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
これらの芳香族化合物は、医薬品合成における潜在的な用途のために注目を集めています . これらの化合物は、さまざまな感染性病原体および神経変性疾患に対して、多様な生物学的活性を示しています .
除草剤
これらの化合物の別の用途は、除草剤の製造です . それらのユニークな化学構造と反応性により、この目的のために適しています。
着色剤
これらの化合物は、着色剤としても使用できます . それらの芳香族性と共役系の存在は、鮮やかな色の化合物をもたらす可能性があります。
染料
着色剤として使用されることに加えて、これらの化合物は染料の製造にも使用できます . 光を吸収および発光する能力により、この用途に適しています。
ポリマー添加剤
これらの化合物は、ポリマーの添加剤として使用できます . それらは、強度、柔軟性、耐熱性および耐薬品性など、ポリマーの特性を向上させることができます。
有機合成
これらの化合物は、有機合成に使用できます . これらは、より複雑な有機化合物の合成におけるビルディングブロックとして機能できます。
フォトクロミック材料
これらの化合物は、フォトクロミック材料の製造に使用できます . これらは、光の条件の変化に応じて色が変化する材料です。
治療剤
作用機序
Target of Action
Isoindoline and isoindoline-1,3-dione compounds, which are structurally similar, have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .
Mode of Action
It is known that isoquinoline-1,3-dione (iqd) is an electron-withdrawing building block . This property could influence its interaction with its targets.
Biochemical Pathways
Isoindoline and isoindoline-1,3-dione compounds have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
Isoindoline and isoindoline-1,3-dione compounds were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
It is known that isoquinoline-1,3-dione-derived conjugated polymers showed ambipolar charge transport behavior .
Action Environment
It is known that the more extended π-conjugation and less backbone rigidity of bridging units, and better long-range order in thin films are responsible for the high μh of iqd-based polymers .
生化学分析
Biochemical Properties
2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair mechanisms . The nature of this interaction suggests that 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione may act as an inhibitor, potentially sensitizing cancer cells to DNA-damaging agents by preventing the repair of DNA double-strand breaks.
Cellular Effects
The effects of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, it has been found to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active site of TDP2, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA double-strand breaks, triggering cell death pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and damage.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione in laboratory settings are critical factors in its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that while the compound remains stable under certain conditions, it can degrade in the presence of light and oxygen . This degradation can affect its long-term effects on cellular function, necessitating careful handling and storage in laboratory settings.
Dosage Effects in Animal Models
The effects of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione vary with different dosages in animal models. At low doses, the compound has been found to exert therapeutic effects, such as inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents . At high doses, it can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in the metabolism of nucleotides and amino acids, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells and distribution to various tissues . Additionally, binding proteins within the cell can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione is a key determinant of its activity and function. The compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione in these compartments can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-(4-aminophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJZCOQYUBLDCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351154 |
Source


|
| Record name | 2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25287-05-2 |
Source


|
| Record name | 2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
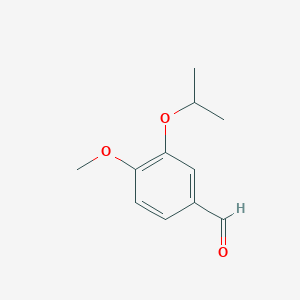
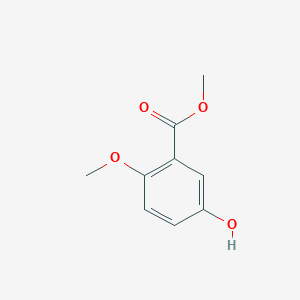
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)

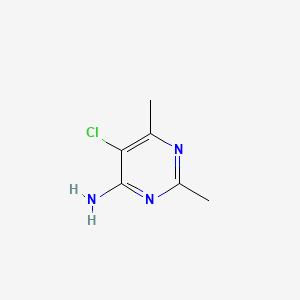

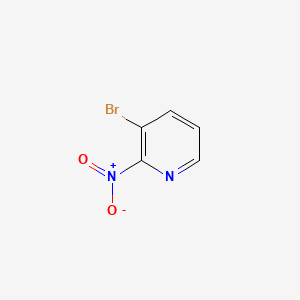
![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)




